Belladonna total alkaloids

Übersicht

Beschreibung

Belladonna total alkaloids is a member of the class of tropane alkaloids, which are naturally occurring chemical compounds found in plants of the Solanaceae family . . This compound is known for its complex structure and significant biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Belladonna total alkaloids can be synthesized through the cyclization of apoatropine. The reaction involves the formation of a dimer of atropic acid and N-methyl tropine belladonnate . The specific reaction conditions for this synthesis include the use of appropriate solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of belladonnine typically involves the extraction of the compound from plants of the Solanaceae family. The extraction process includes the use of solvents to isolate the alkaloids, followed by purification techniques such as chromatography to obtain pure belladonnine .

Analyse Chemischer Reaktionen

Key Chemical Reaction Types

Belladonna alkaloids participate in several reaction classes, including:

Dimerization

-

Reaction : Apoatropine undergoes dimerization to form belladonnine , a dimeric alkaloid.

-

Conditions : Occurs during racemization of l-hyoscyamine to atropine under alkaline conditions .

-

Mechanism : Acid-catalyzed cyclization of apoatropine yields belladonnine via intramolecular bonding .

Non-Enzymatic Condensation

-

Reaction : N-methyl Δ¹-pyrrolinium cation condenses with 2-O-malonylphenyllactate to form pyrrolidine alkaloids.

-

Conditions : Occurs in Atropa belladonna roots under pH 8.0 and 30°C .

-

Products : Diverse pyrrolidine scaffolds, including mono- and dipyrrolidine derivatives .

Racemization

-

Reaction : l-hyoscyamine racemizes to atropine (a racemic mixture of d- and l-hyoscyamine).

-

Conditions : Facilitated by alkaline environments during extraction .

Oxidation and Reduction

-

Oxidation : Tropane alkaloids are oxidized to form derivatives like noratropine. Common reagents include potassium permanganate .

-

Reduction : Catalyzed by sodium borohydride, producing reduced analogs such as dihydrohyoscyamine .

Major Reaction Pathways and Products

The following table summarizes critical reactions and their outcomes:

| Reaction Type | Reactants | Products | Key Conditions |

|---|---|---|---|

| Dimerization | Apoatropine | Belladonnine | Acidic conditions |

| Non-enzymatic condensation | N-methyl Δ¹-pyrrolinium, 2-O-malonylphenyllactate | Pyrrolidine alkaloids (e.g., m/z 375.23) | pH 8.0, 30°C, phosphate buffer |

| Racemization | l-hyoscyamine | Atropine (d,l-hyoscyamine) | Alkaline hydrolysis |

Redirected Metabolism

-

Silencing AbPyKS disrupts tropane biosynthesis, leading to:

Analytical Methods for Reaction Monitoring

-

HPLC : Quantifies atropine (46.7 mg/g in fruits) and scopolamine (8.74 mg/g in leaves) .

-

CE-MS : Separates and identifies pyrrolidine alkaloids in complex mixtures .

-

Spectrophotometry : Detects apoatropine and belladonnine in atropine samples .

Environmental and Industrial Implications

-

Geographical Variability : Alkaloid content varies with soil type, climate, and harvest season, affecting reaction yields .

-

Industrial Extraction : Solvent-based isolation followed by chromatography optimizes purity .

Comparative Analysis with Related Alkaloids

| Property | Belladonna Alkaloids | Cocaine |

|---|---|---|

| Core Structure | Tropane (8-azabicyclo[3.2.1]) | Tropane with methyl ester |

| Primary Action | Anticholinergic | CNS stimulant |

| Key Enzymes | AbPyKS | Cocaine synthase |

Wissenschaftliche Forschungsanwendungen

Pharmacological Uses

The primary therapeutic applications of Belladonna total alkaloids include:

- Anticholinergic Agent : Atropine is widely used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation and respiratory secretions.

- Antispasmodic : Hyoscyamine is effective in alleviating gastrointestinal spasms and conditions such as irritable bowel syndrome (IBS).

- Motion Sickness : Scopolamine is commonly used in transdermal patches to prevent nausea and vomiting associated with motion sickness.

Recent studies have highlighted the effectiveness of these alkaloids in treating various conditions:

- A study indicated that scopolamine can help manage symptoms of Parkinson's disease by reducing drooling and tremors .

- Atropine's role in managing organophosphate poisoning has been well-documented, providing rapid symptomatic relief .

Antimicrobial Properties

Research has shown that extracts from Atropa belladonna exhibit antimicrobial properties. A study demonstrated that ethanolic extracts from different parts of the plant effectively inhibited the growth of Pseudomonas aeruginosa, suggesting potential applications in developing natural antimicrobial agents . The antibacterial activity was confirmed through high-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) analyses.

Toxicological Implications

Despite its therapeutic benefits, Belladonna alkaloids pose significant risks of toxicity, particularly in children. The anticholinergic toxidrome associated with overdose can lead to severe symptoms such as delirium, hallucinations, tachycardia, and mydriasis .

Case Studies on Poisoning

Several case studies have documented instances of Belladonna poisoning:

- A retrospective review at a pediatric hospital identified ten cases of anticholinergic poisoning linked to Belladonna alkaloids, emphasizing the need for awareness regarding its recreational use among adolescents .

- Another case report detailed the symptoms experienced by two elderly patients who ingested Atropa belladonna, highlighting the critical nature of rapid diagnosis and treatment with activated charcoal or physostigmine as an antidote .

Chemical Composition Analysis

Recent studies have focused on the chemical composition of Atropa belladonna, revealing variability in alkaloid content across different plant parts. For instance, the highest concentrations of atropine and scopolamine were found in the fruit extract, while lower levels were detected in stems and roots .

| Plant Part | Atropine Content (mg/g) | Scopolamine Content (mg/g) |

|---|---|---|

| Fruit | 46.7 | 8.74 |

| Leaf | 38.74 | 7.54 |

| Stem | 4.91 | Not detected |

| Root | Not detected | Not detected |

Genetic Engineering Studies

Investigations into metabolic engineering have shown that manipulating gene expression related to alkaloid biosynthesis can enhance yields of desirable compounds . Transgenic plants with altered expression levels of key enzymes have been studied for their potential to produce higher concentrations of tropane alkaloids.

Wirkmechanismus

Belladonna total alkaloids exerts its effects by acting as a competitive antagonist at muscarinic receptors. It blocks the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic nervous system. This leads to various physiological effects, including inhibition of secretions, relaxation of smooth muscles, and dilation of the pupils .

Vergleich Mit ähnlichen Verbindungen

Belladonna total alkaloids is similar to other tropane alkaloids such as atropine, hyoscyamine, and scopolamine. it is unique due to its specific chemical structure and the presence of a cyclized dimer of apoatropine . These structural differences contribute to its distinct biological activity and pharmacological properties.

List of Similar Compounds

- Atropine

- Hyoscyamine

- Scopolamine

- Cocaine (another tropane alkaloid with different pharmacological effects)

This compound’s unique structure and properties make it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

Belladonna, scientifically known as Atropa belladonna, is a perennial herbaceous plant renowned for its pharmacological properties primarily due to its total alkaloids, which include tropane alkaloids such as atropine, hyoscyamine, and scopolamine. This article provides a comprehensive overview of the biological activities associated with these compounds, including their pharmacological effects, toxicity, and therapeutic applications.

Composition of Belladonna Total Alkaloids

The total alkaloid content in Atropa belladonna varies significantly depending on the plant's growth stage and environmental conditions. Research indicates that the total alkaloid percentage ranges from 0.25% to 1.0% in dried roots and 0.25% to 0.9% in dried herbs . The primary alkaloids include:

- Atropine : Known for its anticholinergic properties.

- Hyoscyamine : A stereoisomer of atropine with similar effects.

- Scopolamine : Noted for its sedative and antiemetic properties.

The following table summarizes the alkaloid content in various parts of the plant:

| Plant Part | Total Alkaloid Content (%) | Atropine Content (mg/g) | Scopolamine Content (mg/g) |

|---|---|---|---|

| Leaves | 1.42 | 38.74 | 7.54 |

| Roots | 8.06 | Not detected | Not detected |

| Stem | 1.76 | 4.91 | Not detected |

Anticholinergic Activity

This compound exhibit significant anticholinergic activity, primarily through the inhibition of acetylcholine at muscarinic receptors. This property is utilized in various medical applications, including:

- Management of Motion Sickness : Scopolamine is commonly used as a transdermal patch to prevent nausea and vomiting associated with motion sickness.

- Preoperative Medication : Atropine is administered to reduce salivation and respiratory secretions during surgeries.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of Atropa belladonna extracts against various pathogens. For instance, research demonstrated that both hyoscyamine and scopolamine possess antibacterial properties against Gram-positive bacteria .

Toxicity and Safety

Despite their therapeutic benefits, belladonna alkaloids can be highly toxic if misused or overdosed. Symptoms of toxicity include:

- Dilated pupils

- Sensitivity to light

- Tachycardia

- Hallucinations

- Confusion

The lethal dose of atropine is approximately 10 mg for adults, emphasizing the need for caution in its use .

Case Studies

- Case Study on Motion Sickness : A clinical trial involving scopolamine patches showed a significant reduction in nausea among participants compared to a placebo group, demonstrating its efficacy in treating motion sickness .

- Antimicrobial Efficacy : In vitro studies indicated that extracts from Atropa belladonna exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as a natural antimicrobial agent .

Eigenschaften

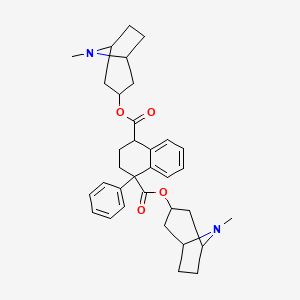

IUPAC Name |

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965277 | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-25-8 | |

| Record name | Belladonnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is belladonnine and how is it formed?

A1: Belladonnine is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). It is formed through the dimerization of apoatropine, another alkaloid found in these plants. This process often occurs as a side reaction during the racemization of l-hyoscyamine to produce atropine. []

Q2: Are there analytical methods to detect belladonnine in the presence of other alkaloids?

A2: Yes, several analytical techniques have been employed to detect and quantify belladonnine, even in the presence of other alkaloids.

- Spectrophotometry: This method has been used to determine apoatropine and belladonnine levels in atropine samples. []

- Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique allows for the separation and identification of various tropane alkaloids, including belladonnine, in complex mixtures like Atropa belladonna leaf extracts. []

Q3: Has the structure of belladonnine been elucidated?

A6: While the exact three-dimensional structure might not be extensively published, researchers have successfully prepared and characterized specific salts of belladonnine, such as the diethochlorides of α- and β-belladonnines, using ion-exchange methods. [] This suggests that the structural elucidation of belladonnine has been achieved to a significant extent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.